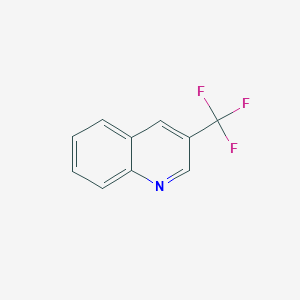

3-(Trifluoromethyl)quinoline

Overview

Description

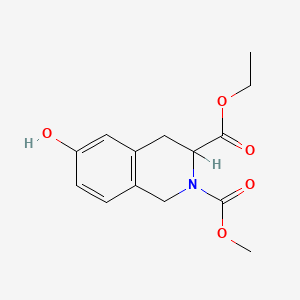

3-(Trifluoromethyl)quinoline is a type of fluorinated quinoline . Quinoline is a nitrogen-based heterocyclic aromatic compound that is widespread in nature . Incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .

Synthesis Analysis

A variety of synthetic methods have been considered for the synthesis of fluorinated quinolines. These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Another approach to 3-(trifluoromethyl)quinolines is based on cyclizations of trifluoromethyl-containing intermediates .Molecular Structure Analysis

The molecular formula of this compound is C10H6F3N . The molecular weight is 197.16 . An X-ray crystal structure analysis revealed that each molecule features intermolecular C–H···F hydrogen bonds and halogen halogen-type I interactions .Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Scientific Research Applications

1. Synthetic Methodologies

3-(Trifluoromethyl)quinoline derivatives are crucial in various synthetic methodologies. The Friedlander synthesis of quinolines is one notable example, where these compounds are utilized due to their biological significance and application in medicinal chemistry, nanostructure preparation, and bioorganic processes. Heterogeneous catalysts have been explored for their synthesis to improve environmental and economic efficiency, highlighting the interest in green chemistry approaches (Maleki, Rezaei Seresht, & Ebrahimi, 2015).

2. Conformational Studies and Molecular Probes

The trifluoromethyl group significantly influences the conformational behavior of cinchona alkaloids, serving as both a stabilizer and a probe. This modification allows for differentiated NMR signals at room temperature, providing insights into the conformational studies of these molecules (Prakash et al., 2011). Additionally, 7-aminoquinolines with trifluoromethyl groups have been developed as Golgi-localized probes in live-cell imaging, showcasing their potential in bioimaging applications (Chen et al., 2019).

3. Antibacterial and Antimicrobial Applications

The synthesis of α-amino acid functionalized-7-trifluoromethyl substituted quinolone derivatives has demonstrated promising antibacterial activities against both Gram-positive and Gram-negative bacterial strains, indicating their potential as therapeutic agents (Lingaiah et al., 2012).

4. Antioxidant and Antimicrobial Activities

Quinoline derivatives synthesized through click chemistry approaches have shown notable antioxidant and antimicrobial activities, underscoring their utility in developing new therapeutic agents (Bhosale, Shirame, & Jadhav, 2013).

5. Fluorescent Labeling and Photophysical Properties

The synthesis and study of quinoline derivatives like 3-hydroxykynurenic acid have revealed their potential in fluorescence labeling and as probes for bioimaging, due to their photostability and biocompatibility (Shmidt et al., 2019).

6. Asymmetric Synthesis

The development of chiral 2,3-disubstituted 1,2,3,4-tetrahydroquinoline derivatives containing a stereogenic trifluoromethyl group through asymmetric transfer hydrogenation showcases the importance of 3-(trifluoromethyl)quinolines in asymmetric synthesis (Guo et al., 2014).

Mechanism of Action

- The primary targets of 3-(Trifluoromethyl)quinoline are not fully elucidated. However, some studies suggest that it specifically targets the 80S ribosome of the malaria parasite Plasmodium falciparum . By inhibiting protein synthesis within the parasite, it exerts schizonticidal effects .

Target of Action

Safety and Hazards

While specific safety and hazards information for 3-(Trifluoromethyl)quinoline is not available, general safety measures for handling similar chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

There is a growing interest in fluorinated derivatives of quinolines, stimulating research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Furthermore, societal expectations are that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .

properties

IUPAC Name |

3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNURDPNECHIYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476008 | |

| Record name | 3-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25199-76-2 | |

| Record name | 3-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common reactions 3-(trifluoromethyl)quinoline undergoes?

A1: this compound exhibits diverse reactivity with different reagents. It can undergo asymmetric transfer hydrogenation in the presence of a chiral phosphoric acid catalyst, leading to chiral 2,3-disubstituted 1,2,3,4-tetrahydroquinoline derivatives. [] This method offers a valuable route to synthesize compounds with a stereogenic trifluoromethyl group. It also readily participates in C–H bond activation reactions with rhodium(I) complexes. Interestingly, the reaction can yield a mixture of rhodium(I)-(2-quinolinyl), -(4-quinolinyl), -(6-quinolinyl), and -(7-quinolinyl) isomers. [] This regioselectivity highlights the influence of the trifluoromethyl group on the reactivity of the quinoline ring.

Q2: How does the presence of the trifluoromethyl group influence the reactivity of this compound?

A2: The electron-withdrawing trifluoromethyl group significantly impacts the reactivity of the quinoline ring system. For instance, it can direct lithiation and subsequent functionalization to specific positions. While 2-(trifluoromethyl)pyridine shows selectivity depending on the reagent, 3-(trifluoromethyl)pyridine undergoes decomposition under similar conditions, highlighting the influence of the trifluoromethyl group's position. [] This directing effect allows for the regioselective synthesis of various trifluoromethyl-substituted quinolinecarboxylic acids, valuable building blocks in medicinal chemistry. []

Q3: Are there specific challenges associated with the synthesis of compounds like 2-amino-3-(trifluoromethyl)quinoline?

A3: Yes, the synthesis of compounds like 2-amino-3-(trifluoromethyl)quinoline often requires developing new synthetic strategies. Researchers are exploring novel approaches to access these valuable molecules efficiently. []

Q4: How does this compound react with metal hydrides?

A4: The reduction of this compound with metal hydrides shows intriguing selectivity. Sodium borohydride exclusively reduces the trifluoromethyl group to a methyl group. [] In contrast, lithium aluminum hydride reduces the trifluoromethyl group to a difluoromethyl group while also reducing the quinoline ring to yield 3-(difluoromethyl)-1,2-dihydroquinoline. [] These distinct reduction pathways underscore the need to carefully consider the choice of reducing agent when working with this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)

![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)